molecular formula C16H16N2O5 B5724330 4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide

4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide

Cat. No. B5724330
M. Wt: 316.31 g/mol
InChI Key: KYHFYMDOGBXSIY-UHFFFAOYSA-N
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Description

4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide, also known as GW501516, is a synthetic drug that has been extensively studied for its potential applications in scientific research. It belongs to a class of compounds called peroxisome proliferator-activated receptor (PPAR) agonists, which are known to modulate lipid and glucose metabolism.

Scientific Research Applications

4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide has been studied for its potential applications in various scientific fields, including pharmacology, toxicology, and physiology. It has been shown to have beneficial effects on lipid and glucose metabolism, as well as on cardiovascular health. In addition, it has been studied for its potential to enhance endurance and performance in athletes.

Mechanism of Action

4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide works by activating PPARδ, a nuclear receptor that regulates lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as increased expression of genes involved in mitochondrial biogenesis and oxidative metabolism. These effects result in improved energy metabolism and increased endurance.
Biochemical and Physiological Effects
4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide has been shown to have several biochemical and physiological effects. It has been shown to increase fatty acid oxidation and glucose uptake in skeletal muscle, as well as to improve insulin sensitivity. In addition, it has been shown to reduce inflammation and oxidative stress, and to improve cardiovascular health. These effects make it a promising candidate for the treatment of metabolic disorders, such as obesity and type 2 diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide in lab experiments is its specificity for PPARδ, which allows for targeted modulation of lipid and glucose metabolism. In addition, it has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies. However, one limitation is that its long-term effects on human health are not yet fully understood, and further studies are needed to assess its safety and efficacy.

Future Directions

There are several future directions for research on 4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide. One area of interest is its potential applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Another area of interest is its potential to enhance endurance and performance in athletes, although further studies are needed to assess its safety and efficacy for this purpose. Finally, there is a need for further studies to assess the long-term effects of 4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide on human health.

Synthesis Methods

The synthesis of 4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide involves several steps, including the reaction of 4-nitrobenzoic acid with thionyl chloride to yield 4-nitrobenzoyl chloride, followed by the reaction of 4-nitrobenzoyl chloride with 3-methoxyaniline to form 4-nitro-N-(3-methoxyphenyl)benzamide. Finally, the reaction of 4-nitro-N-(3-methoxyphenyl)benzamide with ethyl iodide in the presence of potassium carbonate produces 4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide.

properties

IUPAC Name

4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-3-23-15-8-7-11(9-14(15)18(20)21)16(19)17-12-5-4-6-13(10-12)22-2/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHFYMDOGBXSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5845332

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